molecular formula C13H19N3S B2482321 N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399002-62-1

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2482321
CAS No.: 399002-62-1
M. Wt: 249.38
InChI Key: QEMLEJSHYKWWAX-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Anticancer Potential

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide derivatives have been studied for their potential as anticancer agents. In one study, novel derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, demonstrating significant cytotoxicity and topoisomerase IIα inhibitory activity, indicating a promising avenue for cancer treatment (Alam et al., 2016).

2. Corrosion Inhibition

Research involving Schiff base complexes of similar structures, including pyridin-3-yl piperidine derivatives, has shown their effectiveness in corrosion inhibition on mild steel. These compounds were effective in protecting steel surfaces from corrosion, suggesting their utility in industrial applications (Das et al., 2017).

3. Antibacterial Activity

Compounds with the this compound structure have been investigated for their antibacterial properties. A study highlighted the discovery of derivatives with potent inhibitory activity against bacterial phosphopantetheinyl transferase, a crucial enzyme for bacterial cell viability and virulence. These compounds showed significant antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (Foley et al., 2014).

4. Platelet Antiaggregating Activity

Certain derivatives of this compound have shown potential for platelet antiaggregating activity. This activity could have implications for developing new treatments for conditions related to blood clotting and cardiovascular health (Ranise et al., 1993).

5. Antimicrobial and Antifungal Activities

Research on 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamide, and chromeno[3,4-c]pyridines derived from similar compounds demonstrated notable antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial and antifungal agents (Salem et al., 2011).

6. Potential Antituberculosis Activity

Derivatives of this compound were designed and evaluated for their activity against Mycobacterium tuberculosis. Some compounds in this series showed promising results in inhibiting tuberculosis bacteria, indicating potential use in treating this infectious disease (Jeankumar et al., 2013).

Future Directions

Piperidine derivatives continue to be an important area of research in the field of drug discovery . Future research will likely continue to explore the synthesis, properties, and potential applications of new piperidine derivatives .

Properties

IUPAC Name

N-ethyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-15-13(17)16-9-4-3-7-12(16)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMLEJSHYKWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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